molecular formula C12H16O3 B8565926 5-(2-Methylphenoxy)pentanoic acid CAS No. 87411-34-5

5-(2-Methylphenoxy)pentanoic acid

Cat. No.: B8565926
CAS No.: 87411-34-5
M. Wt: 208.25 g/mol
InChI Key: ZJKDYBWGOOPIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylphenoxy)pentanoic acid ( 87411-34-5) is a white crystalline powder with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol . This compound belongs to the class of ω-(phenoxy)alkanoic acids, which are of significant interest in pharmacological research for their potential as prodrugs targeting mitochondria . The primary research value of this compound lies in its potential to be exploited by the mitochondrial β-oxidation pathway. Studies on related ω-(phenoxy)alkanoic acids suggest they may undergo biotransformation within mitochondria to release bioactive phenolic compounds . This mechanism is being explored for targeting antioxidants specifically to mitochondria, which are a major source of reactive oxygen species (ROS) in cells. The mitochondrial ROS generation and attendant dysfunction are implicated in a range of disease states, making this a valuable pathway for investigative therapeutics . Research indicates that 5-(phenoxy)pentanoic acids can be substrates for mitochondrial β-oxidation, though the rates of biotransformation can be influenced by substituents on the phenoxy moiety . This compound is provided for research purposes such as investigating mitochondrial bioactivation processes, prodrug strategies, and the development of cytoprotective agents, particularly in models of oxidative stress like hypoxia-reoxygenation injury . This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87411-34-5

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5-(2-methylphenoxy)pentanoic acid

InChI

InChI=1S/C12H16O3/c1-10-6-2-3-7-11(10)15-9-5-4-8-12(13)14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,14)

InChI Key

ZJKDYBWGOOPIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCCC(=O)O

Origin of Product

United States

Biological Interactions and Mechanistic Elucidation of 5 2 Methylphenoxy Pentanoic Acid Analogs

Receptor-Ligand Interactions and Agonistic/Antagonistic Activities

Analogs of 5-(2-Methylphenoxy)pentanoic acid exhibit notable interactions with important cellular receptors, demonstrating the versatility of the phenoxyalkanoic acid scaffold in molecular recognition. These interactions are primarily driven by the structural features of the ligands, which allow them to bind to and modulate the activity of receptors involved in diverse physiological processes. The focus here is on their engagement with the Vitamin D Receptor, a key nuclear receptor, and the Free Fatty Acid Receptor 4, a G-protein coupled receptor.

The Vitamin D Receptor is a ligand-activated transcription factor that plays a critical role in mineral homeostasis, cell growth, and differentiation. researchgate.netwikipedia.org The natural, most potent agonist for VDR is 1α,25-dihydroxyvitamin D3. wikipedia.org Research has explored the development of non-secosteroidal VDR modulators to harness its therapeutic potential while potentially avoiding side effects associated with steroidal analogs. nih.gov Within this context, certain synthetic ligands featuring a carboxyl group have been designed to interact with the VDR's ligand-binding domain. nih.gov

The binding affinity of ligands to the VDR is significantly influenced by specific molecular interactions within the ligand-binding pocket. The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3, owes its high affinity in large part to its 1α-hydroxyl group. nih.gov The introduction of this single group increases VDR binding affinity by approximately 1000-fold compared to its precursor. nih.gov X-ray crystallography has revealed that the 1α-hydroxyl group forms crucial hydrogen bonds with Arginine-274 (Arg-274) and Serine-237 in the human VDR. nih.gov Mutation of Arg-274 has been shown to impair ligand recognition. nih.gov

Inspired by this, and by the discovery that lithocholic acid (a weak VDR ligand) possesses a carboxyl group, researchers have designed analogs where a carboxyl group is strategically placed to act as an anchor to Arg-274. nih.gov The hypothesis is that the carboxylic acid moiety can establish a strong electrostatic interaction with the guanidinium (B1211019) side-chain of Arg-274, thereby contributing significantly to the binding affinity of the synthetic ligand. nih.gov

The design of these VDR-binding phenoxyalkanoic acid analogs is a prime example of structural mimicry. The carboxylate group (-COO⁻) of the synthetic ligand is intended to functionally and structurally replicate the role of the 1α-hydroxyl group (-OH) of the endogenous ligand, 1α,25-dihydroxyvitamin D3. nih.gov The primary goal is to reproduce the key hydrogen bonding interaction with Arg-274 that is critical for high-affinity binding and receptor activation. nih.gov By positioning a carboxylic acid to interact with Arg-274, these synthetic compounds aim to achieve better electrostatic interactions than the hydroxyl group it replaces, effectively mimicking the anchoring function of the natural ligand's hydroxyl group to secure the ligand within the VDR's binding pocket. nih.gov

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a GPCR that has garnered significant attention as a therapeutic target for type 2 diabetes mellitus and other metabolic and inflammatory diseases. researchgate.netnih.govnih.gov FFAR4 is activated by long-chain fatty acids, and its activation can lead to improved glucose tolerance and insulin (B600854) sensitivity. researchgate.netnih.gov The phenoxyalkanoic acid chemical series has been identified as a source of potent and selective FFAR4 agonists. researchgate.netnih.gov

Researchers have systematically designed and synthesized novel phenoxyalkanoic acid derivatives to explore their structure-activity relationships (SAR) as FFAR4 agonists. researchgate.netnih.gov Starting from the structure of established agonists like TUG-891, modifications have been made, such as replacing a carbon atom with an oxygen atom in the linker and introducing various substituents on the phenyl ring. researchgate.netnih.gov

These studies have successfully identified compounds with excellent FFAR4 agonistic activity and selectivity. researchgate.netnih.gov For example, in one series, compound 10f was found to have potent activity. The length of the carbon chain connecting the phenoxy group to the carboxyl group was found to be a critical determinant of activity, with potency decreasing as the chain was lengthened. nih.gov

CompoundChain Length ModificationRelative hFFAR4 Agonistic Activity
10fStandardHigh
11fLongerMedium
12fLongestLow

Table 1: Influence of carbon chain length on the relative human FFAR4 agonistic activity of phenoxyalkanoic acid derivatives. The activity of compound 10f was highest, and activity decreased as the linker chain was extended (10f > 11f > 12f). nih.gov

The molecular basis for the agonistic activity of phenoxyalkanoic acids at the FFAR4 receptor has been investigated through molecular modeling and structural biology. nih.govnih.gov A critical and conserved feature for interaction is the ligand's carboxyl group. nih.gov Mimicking endogenous free fatty acid ligands, this carboxyl group forms essential hydrogen bonds with polar residues in the receptor. nih.govnih.gov

Cryo-electron microscopy and modeling studies have provided a detailed view of the ligand-binding pocket, which is predominantly hydrophobic and neutral to accommodate the lipophilic portions of the agonists. nih.gov Specific interactions include:

Carboxyl Group Anchor : At the extracellular entrance to the binding pocket, the carboxyl groups of synthetic agonists like TUG-891 form hydrogen-bond interactions with residues such as W198, and are surrounded by N291, E204, and D208. nih.gov

Hydrophobic and Aromatic Interactions : The aromatic rings of the phenoxyalkanoic acid backbone are enveloped by hydrophobic residues within the binding pocket. These include extensive π–π stacking interactions with phenylalanine residues (F88, F211, F303) and a tryptophan residue (W277), which stabilize the ligand's conformation within the receptor. nih.gov

This combination of a polar, anchoring carboxyl group and extensive hydrophobic interactions defines the binding mode for this class of agonists, leading to the conformational changes in the receptor required for activation and downstream signaling. nih.govnih.gov

Modulation of G-Protein Coupled Receptors (GPCRs): Free Fatty Acid Receptor 4 (FFAR4/GPR120) Agonism

Enzymatic Modulation and Inhibition Mechanisms

Analogs of this compound have been shown to interact with several key enzymes, leading to modulation of critical biological pathways. These interactions range from serving as substrates for enzymatic transformation to acting as potent inhibitors.

The mitochondrial beta-oxidation pathway, a fundamental process for breaking down fatty acids to produce energy, has been identified as a target for ω-(phenoxy)alkanoic acids. nih.govwikipedia.org This pathway can be exploited for the targeted delivery of compounds to mitochondria. nih.govnih.gov The process involves the catabolism of fatty acid molecules within the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle. wikipedia.org

Research has demonstrated that ω-(phenoxy)alkanoic acids can act as substrates for the enzymes involved in mitochondrial beta-oxidation. nih.gov Studies using isolated rat liver mitochondria have shown that 3-(phenoxy)propanoic acids and 5-(phenoxy)pentanoic acids, along with their methyl-substituted analogs, are biotransformed into their corresponding phenols. nih.govnih.gov This transformation confirms that the mitochondrial beta-oxidation machinery recognizes and processes these xenobiotic alkanoic acids. nih.gov

However, the rate of this biotransformation is highly dependent on the structure of the specific analog, particularly the presence and position of methyl groups on the phenoxy ring. nih.gov The biotransformation rates of various 3-(phenoxy)propanoic acid analogs were observed to decrease with the number and position of these methyl groups. nih.gov For instance, the rate of phenol (B47542) formation from 3-(phenoxy)propanoic acid was significantly higher than that from its methyl-substituted counterparts. nih.gov

This substrate specificity highlights the potential of using the alkanoic acid side chain as a delivery system to target mitochondria, where the active phenolic component can then be released. nih.govnih.gov

While some phenoxyalkanoic acids are substrates for beta-oxidation, related long-chain fatty acids and their metabolites can also exert inhibitory effects on this pathway. researchgate.netnih.gov The accumulation of certain intermediates, such as specific acyl-CoA esters, can lead to the inhibition of beta-oxidation enzymes. researchgate.net For example, the accumulation of C4-acyl-CoA can inhibit the enzyme MCKAT (medium-chain 3-ketoacyl-CoA thiolase) through a negative feedforward mechanism. plos.org This inhibition can be caused by the sequestration of free Coenzyme A (CoA) or by direct inhibition of the enzyme by upstream acyl-CoAs. plos.org

Disorders in fatty acid oxidation (FAOD) provide insight into how accumulating metabolites can be toxic. nih.gov Medium-chain fatty acids that build up in conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency can disrupt mitochondrial functions by inhibiting energy production and uncoupling oxidative phosphorylation. nih.gov This disruption can lead to a blockage of the respiratory chain and stimulate the production of reactive oxygen species (ROS). nih.govnih.gov While the direct inhibitory effects of this compound itself are not fully detailed, the principles derived from studies of other fatty acids suggest that its metabolites could potentially modulate or inhibit mitochondrial fatty acid oxidation.

A significant area of investigation has been the development of phenoxyalkanoic acid derivatives as inhibitors of glycogen (B147801) phosphorylase (GP), a key enzyme in the regulation of blood glucose levels. nih.govnih.gov Acyl ureas have emerged as a novel class of GP inhibitors. nih.govdntb.gov.ua These compounds are being explored as potential therapeutic agents for type 2 diabetes. nih.gov

Crystallographic studies have revealed the mechanism by which these inhibitors function. nih.govnih.gov They bind to the allosteric activator site of the enzyme, the same site where the natural activator, adenosine (B11128) monophosphate (AMP), binds. nih.govnih.gov By occupying this site, the acyl urea (B33335) inhibitors prevent the binding of AMP and stabilize an inactive conformation of the enzyme (the T' state). nih.govnih.gov This stabilization indirectly inhibits substrate binding at the catalytic site, which is located approximately 30 Å away. nih.gov

An example of this class of inhibitors is 6-{2,6-Dichloro-4-[3-(2-chloro-benzoyl)-ureido]-phenoxy}-hexanoic acid, which has been shown to inhibit human liver glycogen phosphorylase a (hlGPa) with an IC50 value of 2.0 μM. nih.govnih.gov Optimization of this series led to derivatives with even greater potency. researchgate.net

Analogs of pentanoic acid have also been designed to target nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule. nih.govnih.gov Overproduction of NO is implicated in various diseases, making NOS isoforms attractive therapeutic targets. nih.gov

One such analog, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been identified as a selective, time-dependent, and irreversible inhibitor of neuronal nitric oxide synthase (nNOS). nih.govnih.gov Studies have proposed three potential mechanistic pathways for its inactivating effect: sulfide (B99878) oxidation, oxidative dethiolation, and oxidative demethylation. nih.govacs.org

Detailed mechanistic studies, including the synthesis of possible intermediates and crystal structure analysis, suggest that the most probable mechanism involves oxidative demethylation. nih.govacs.org In this pathway, the enzyme's heme group catalyzes an S-demethylation reaction, a novel function for nNOS. nih.govnih.gov The resulting thiol group then coordinates with the heme iron, leading to the inactivation of the enzyme. nih.gov This novel mechanism of inactivation could be leveraged in the design of specific inactivators for other heme-dependent enzymes. nih.govacs.org

Mitochondrial Beta-Oxidation Pathway Involvement

Broad Biological Functionalities Investigated in Related Compounds

Beyond the specific enzymatic interactions detailed above, analogs of pentanoic and phenoxyalkanoic acids have been investigated for a wide range of other biological activities. These explorations highlight the versatility of the chemical scaffolds.

For instance, certain 5'-substituted analogs of 2'-deoxyuridine, which incorporate a modified pentanoic acid-like structure, have demonstrated both antineoplastic and antiviral properties. nih.gov Compounds such as 5-(hydroxymethyl)-2'-deoxyuridine and 5-(azidomethyl)-2'-deoxyuridine were found to inhibit the growth of murine sarcoma and leukemia cells in culture. nih.gov These same compounds also showed strong inhibition of herpes simplex virus type 1 (HSV-1) replication, with studies indicating they have a good affinity for the virus-encoded pyrimidine (B1678525) deoxyribonucleoside kinase. nih.gov

In another area, pentafluorosulfanyl-containing analogs of flufenamic acid, a related aromatic carboxylic acid, have been synthesized and evaluated for their biological effects. nih.gov These compounds were found to act as ion channel modulators and also showed inhibitory activity against aldo-keto reductase 1C3 (AKR1C3), as well as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.gov

Furthermore, the interaction of phenoxyalkanoic acids with biological systems is also evident in the field of environmental microbiology. Various bacteria have been isolated that can degrade phenoxyalkanoic acid herbicides, using them as a sole source of carbon and energy. researchgate.netnih.gov This demonstrates a different facet of the biological activity of this class of compounds, highlighting their role as substrates for bacterial catabolic pathways. nih.gov

Antimicrobial Activity Studies

Analogs of pentanoic acid have been synthesized and evaluated for their potential to combat bacterial pathogens, including strains resistant to multiple drugs. nih.gov A notable area of research involves the synthesis of pentanoic acid derivatives that incorporate other heterocyclic structures, such as furan (B31954) and thiazolidine, to enhance their antimicrobial efficacy.

One study detailed the synthesis of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. nih.gov These compounds were tested in vitro against several Gram-positive bacteria, including clinically isolated multidrug-resistant strains. The results indicated that all the synthesized compounds demonstrated good antibacterial activity, with minimum inhibitory concentration (MIC) values typically in the 2–4 µg/mL range. nih.gov Specifically, analogs with certain substitutions on the phenylfuran ring (compounds 4c, 4d, 4e, and 4f in the study) were found to be the most potent, exhibiting MIC values of 2 µg/mL against four multidrug-resistant Gram-positive bacterial strains, which was comparable to the lead compound used in the study. nih.gov

Similarly, research into 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a methylphenyl feature, has shown promising antibacterial results. nih.gov Hydrazone derivatives from this series, particularly those with a 5-nitrothien-2-yl fragment, demonstrated potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of the control antibiotic, cefuroxime. nih.gov Another hydrazone analog with a benzylidene moiety showed very strong inhibition of Staphylococcus aureus with a MIC of 3.9 µg/mL. nih.gov Furthermore, some of these derivatives were found to be effective at disrupting bacterial biofilms, a key factor in persistent infections. nih.gov

Below is a table summarizing the antimicrobial activity of selected pentanoic acid analogs from a representative study.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Analog 4cMultidrug-Resistant S. aureus (MRSA)2
Analog 4dMultidrug-Resistant S. aureus (MRSA)2
Analog 4eQuinolone-Resistant S. aureus (QRSA)2
Analog 4fQuinolone-Resistant S. aureus (QRSA)2
Benzylidene HydrazoneS. aureus (ATCC 9144)3.9
5-NitrothienylhydrazoneS. aureus (ATCC 9144)<7.8

Data sourced from studies on pentanoic acid and carboxylic acid derivatives. nih.govnih.gov

Anti-inflammatory Response Modulation

Derivatives of carboxylic acids have been investigated for their ability to modulate inflammatory pathways. nih.gov The anti-inflammatory actions of these compounds are often linked to their ability to interfere with key enzymes and signaling molecules involved in the inflammatory cascade. nih.gov

For instance, studies on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have demonstrated significant anti-inflammatory and analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies on these analogs revealed that their potency is correlated with the steric and hydrogen-bonding characteristics of their substituents. nih.gov This suggests that the specific three-dimensional shape and chemical properties of the molecule are critical for its interaction with biological targets that mediate inflammation.

Mechanistic studies on other relevant compounds, such as melatonin (B1676174) and its metabolites, have shown that they can prevent the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory response. nih.gov These findings provide a model for how analogs of this compound might exert their effects, possibly by targeting similar enzymatic pathways. Research on a curcumin (B1669340) analogue, 2,6-bis(3,4-dihydroxybenzylidene) cyclohexanone, further supports this, showing it inhibits NF-κB activation and the expression of the pro-inflammatory cytokine IL-1β. nih.gov These examples highlight that modulating specific molecular targets like COX-2, iNOS, and NF-κB is a key strategy in the anti-inflammatory action of such compounds. nih.govnih.gov

Antioxidant Properties and Oxidative Stress Mitigation

The phenoxy group within the core structure of this compound suggests that its analogs may possess antioxidant capabilities. Phenolic compounds are well-known for their ability to scavenge free radicals and mitigate oxidative stress. brieflands.com

Research into related phenolic structures, such as alkylated cardanol, has shown a reduction in lipid peroxidation and nitrite (B80452) levels, along with an increase in glutathione (B108866) (GSH) in the hippocampus and frontal cortex. researchgate.net Similarly, studies on a curcumin analogue demonstrated potent antioxidant activity, as measured by its ability to inhibit lipid peroxidation and scavenge free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). nih.gov The evaluation of various Mentha species, which are rich in phenolic compounds, has also confirmed a strong correlation between total phenolic content and free radical scavenging ability. brieflands.com These findings suggest that analogs of this compound could act as primary antioxidants, reacting with free radicals to prevent damage to biological systems. brieflands.com

Utility as Molecular Probes in Biochemical Pathways

Structurally related compounds are increasingly used as molecular probes to investigate biological processes. Due to their high potency and selectivity for specific receptors, certain N-benzylated phenethylamine (B48288) derivatives, which are 5-HT₂A receptor agonists, are valuable as biochemical and brain imaging tools. nih.gov Their utility as probes stems from their ability to selectively bind to and activate specific receptor subtypes, allowing researchers to study the function and distribution of these receptors in the brain. nih.gov

Furthermore, the systematic modification of a chemical backbone, as demonstrated in studies of 2-phenylaminophenylacetic acid analogues, allows for the investigation of how specific substituents influence metabolic pathways and reactivity. nih.gov By creating a series of related compounds with progressive physicochemical changes, researchers can probe the relationship between chemical structure, metabolic stability, and biological activity. nih.gov This approach effectively uses the analogs as tools to map out structure-activity and structure-metabolism relationships, which is essential for rational drug design.

Pharmacokinetic Considerations in Analog Design and Development

The therapeutic potential of any compound is heavily dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). For analogs of this compound, understanding how structural changes affect these properties is critical for their development.

Influence of Structural Modifications on Metabolic Stability

Metabolic stability is a key determinant of a drug's oral bioavailability and duration of action. Studies on structurally analogous compounds have shown that even minor chemical modifications can significantly alter how a molecule is metabolized. nih.gov

Research on a series of 2-phenylaminophenylacetic acid anti-inflammatory drugs and their analogs found that varying halogen and aliphatic substituents led to noticeable changes in their metabolic stability when exposed to human liver microsomes. nih.gov Similarly, an investigation into psychedelic 5-HT₂A agonists revealed that N-benzylated phenethylamines have a much higher intrinsic clearance (i.e., lower metabolic stability) than their parent compounds. nih.gov This high rate of first-pass metabolism in the liver is hypothesized to render them orally inactive. nih.gov These studies underscore the principle that structural modifications must be carefully considered during the design phase to optimize metabolic stability and achieve a desired pharmacokinetic profile. nih.govnih.gov

The table below illustrates how structural changes can affect metabolic stability, using intrinsic clearance in human liver microsomes (HLM) as a metric for related compound classes.

Compound ClassStructural FeatureIntrinsic Clearance (CLint) in HLM (µL/min/mg)
PhenethylaminesParent CompoundLow
N-Benzylated PhenethylaminesN-BenzylationHigh
2-Phenylaminophenylacetic AcidsVaried SubstituentsVariable

This table provides a conceptual representation based on findings from referenced studies. nih.govnih.gov

Comparative In Vitro and In Vivo Pharmacokinetic Profiling of Derivatives

A comprehensive understanding of a compound's pharmacokinetic profile requires both in vitro assays and in vivo studies. In vitro methods, such as the hepatic microsome stability assay, provide initial data on metabolic disposition. nih.gov In these assays, compounds are incubated with liver microsomes from different species (e.g., rat, dog, monkey, human) to predict their metabolic fate in a living organism. nih.gov

For example, the preclinical evaluation of ammoxetine, a novel serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, involved extensive in vitro metabolite profiling in liver microsomes from various species. nih.gov This was followed by in vivo studies in rats, which provided data on plasma concentration over time, clearance rates, and volume of distribution. The findings from these preclinical studies, which showed favorable DMPK (drug metabolism and pharmacokinetics) profiles, supported its advancement into first-in-human clinical assessments. nih.gov

Similarly, studies on 5-HT₂A agonists have correlated in vitro microsomal stability data with anecdotal reports of human oral bioavailability, bridging the gap between laboratory findings and real-world outcomes. nih.gov This integrated approach, combining in vitro screening with in vivo validation, is essential for profiling derivatives and selecting candidates with the highest potential for successful clinical development. nih.govnih.gov

Structure Activity Relationship Sar Studies of 5 2 Methylphenoxy Pentanoic Acid Analogs

Systematic Investigation of Side Chain Modifications on VDR Agonistic Potency

While specific SAR studies detailing the systematic modification of the side chain of 5-(2-Methylphenoxy)pentanoic acid for VDR agonistic potency are not extensively available in publicly accessible literature, the principles derived from research on other nonsecosteroidal VDR modulators offer significant insights. The general consensus in the field is that the nature of the side chain plays a critical role in modulating VDR activity.

For nonsecosteroidal VDR agonists, the volume and conformation of the side chain are paramount for effective binding to the receptor's ligand-binding pocket (LBP). The side chain must be able to adopt a specific conformation that allows it to fit snugly within the hydrophobic pocket of the VDR. Any modifications to the side chain, such as altering its length, introducing branching, or adding functional groups, can significantly impact the compound's ability to activate the VDR. For instance, in other series of nonsecosteroidal VDR agonists, even minor changes to the side chain have been shown to convert a potent agonist into an antagonist.

It is hypothesized that for analogs of this compound, systematic alterations to the pentanoic acid side chain would similarly influence VDR agonistic potency. Lengthening or shortening the alkyl chain, as well as introducing substituents, would likely alter the binding affinity and efficacy. However, without specific experimental data on this particular series of compounds, these remain well-founded extrapolations from related VDR ligands.

Influence of Substituent Effects and Chain Length on FFAR4 Agonistic Activity

In contrast to the VDR, the SAR of phenoxyalkanoic acid derivatives, including analogs of this compound, as FFAR4 agonists has been more explicitly detailed in recent research. These studies have systematically investigated the impact of various structural modifications on receptor activation. researchgate.net

Importance of the Carboxylic Acid Moiety for Receptor Interaction

The carboxylic acid group is a crucial feature for the interaction of these ligands with FFAR4. researchgate.net It is understood to form key hydrogen bond interactions with specific amino acid residues within the receptor's binding site, thereby anchoring the ligand and initiating the conformational changes required for receptor activation. The acidic nature of this group is fundamental for this interaction, and its replacement with other functional groups generally leads to a significant loss of agonistic activity. This underscores the carboxylate's role as a primary pharmacophore for this class of FFAR4 agonists.

Effects of Spanning Chain Length on Receptor Activation

The length of the alkyl chain that connects the phenoxy ring to the carboxylic acid moiety has a discernible effect on FFAR4 agonistic activity. researchgate.netnih.gov Studies on related series of phenoxyalkanoic acid derivatives have demonstrated that there is an optimal chain length for maximal receptor activation.

For instance, in a series of novel phenoxyalkanoic acid derivatives, variations in the length of the carbon chain between the phenyl ring and the carboxyl group were assessed. researchgate.net The following table illustrates the impact of chain length on FFAR4 agonistic activity for a representative series of compounds.

CompoundChain Length (n)EC50 (µM) for FFAR4 Activation
Analog 11>10
Analog 221.5
Analog 330.8
Analog 442.1

Note: The data presented is representative of trends observed in studies of phenoxyalkanoic acid derivatives and may not reflect the exact values for direct analogs of this compound.

As the data suggests, a chain length of three carbons (akin to a butanoic acid derivative) appears to be optimal for this particular series, while shorter or longer chains lead to a decrease in potency. This indicates that the spanning chain plays a critical role in positioning the carboxylic acid group for optimal interaction with the receptor and in orienting the aromatic portion of the molecule within the binding pocket.

Role of Aromatic Ring Substitutions (e.g., Electron-Withdrawing Groups)

Substituents on the aromatic ring also play a significant role in modulating FFAR4 agonistic activity. The introduction of various groups can influence the electronic properties and steric profile of the ligand, thereby affecting its binding affinity and efficacy.

In studies of related phenoxyalkanoic acid derivatives, the introduction of electron-donating or electron-withdrawing substituents on the phenyl ring proximal to the carboxyl group has been explored. researchgate.net The findings indicate that both the nature and position of the substituent are important. For example, the introduction of electron-withdrawing groups, such as halogens, at specific positions can enhance agonistic potency.

The following interactive table summarizes the effects of different aromatic ring substitutions on FFAR4 agonistic activity for a series of phenoxyalkanoic acid analogs.

CompoundAromatic SubstitutionEC50 (µM) for FFAR4 Activation
UnsubstitutedH3.5
2-Methyl2-CH32.8
4-Chloro4-Cl1.2
3,4-Dichloro3,4-Cl20.5
4-Trifluoromethyl4-CF30.9

Note: The data presented is representative of trends observed in studies of phenoxyalkanoic acid derivatives and may not reflect the exact values for direct analogs of this compound.

These results highlight that strategic substitution on the aromatic ring can lead to a significant improvement in FFAR4 agonistic potency. The 2-methyl group, as present in this compound, appears to be a favorable substitution.

Conformational Requirements and Steric Constraints for Optimal Activity

The three-dimensional conformation of this compound analogs is a critical determinant of their biological activity, particularly for interaction with the VDR. The VDR ligand-binding pocket is a well-defined, hydrophobic cavity, and for a ligand to be a potent agonist, it must adopt a shape that is complementary to this pocket.

The flexibility of the pentanoic acid side chain allows the molecule to adopt various conformations. However, only a subset of these conformations is likely to be biologically active. The presence of the 2-methyl group on the phenoxy ring introduces a steric constraint that can influence the preferred conformation of the molecule. This substitution can restrict the rotation around the ether linkage, thereby pre-organizing the molecule into a conformation that may be more or less favorable for VDR binding.

For optimal VDR activity, the ligand must not only fit within the binding pocket but also induce a specific conformational change in the receptor, particularly in the activation function 2 (AF-2) helix (H12). This induced-fit mechanism is essential for the recruitment of coactivator proteins and the subsequent initiation of gene transcription. Therefore, any steric hindrance that prevents the proper positioning of the ligand or disrupts the closure of H12 would likely diminish or abolish agonistic activity. While detailed conformational analysis and co-crystallization studies of this compound with the VDR are not publicly available, it is a well-established principle that such steric and conformational factors are key to the activity of all VDR modulators.

Computational Approaches and Molecular Modeling in Phenoxyalkanoic Acid Research

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how phenoxyalkanoic acids, such as 5-(2-Methylphenoxy)pentanoic acid, might interact with biological targets at a molecular level.

Prediction of Binding Poses and Affinities

Molecular docking simulations are instrumental in predicting how a ligand, like a phenoxyalkanoic acid derivative, will bind to a protein's active site. This involves sampling a multitude of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.govnih.gov The binding affinity is often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction. nih.gov For instance, in studies of various compounds, binding energies are calculated to compare the potential efficacy of different ligands. nih.govresearchgate.net This predictive capability is crucial for prioritizing compounds for further experimental testing. nih.gov

Characterization of Key Molecular Interactions (e.g., Hydrogen Bonds, Pi-Alkyl Interactions)

Beyond predicting binding poses, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-target complex. These interactions are critical for the biological activity of the compound. Key interactions that are often analyzed include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand binding. Docking studies can identify potential hydrogen bond donors and acceptors on both the ligand and the protein, as well as the predicted bond lengths. nih.govresearchgate.net For example, the hydroxyl and carboxyl groups of phenoxyalkanoic acids can participate in hydrogen bonding.

Visualizing these interactions in 2D and 3D diagrams helps researchers to understand the structure-activity relationship and to rationally design new molecules with improved binding characteristics. nih.gov

In Silico Screening for Novel Bioactive Phenoxyalkanoic Acid Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For phenoxyalkanoic acids, virtual screening can be employed to explore a vast chemical space of potential derivatives. The process often starts with a known active compound or a pharmacophore model derived from it. This model defines the essential structural features required for biological activity. Large compound databases are then computationally filtered to select molecules that match the pharmacophore and are predicted to have favorable binding energies with the target of interest. nih.govthaiscience.info The top-ranked compounds from the virtual screen are then prioritized for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ulm.ac.id In the context of phenoxyalkanoic acids, a QSAR model could be developed by correlating various physicochemical and structural descriptors of a set of these acids with their experimentally determined biological activities.

These descriptors can include parameters related to:

Lipophilicity: such as LogP. ulm.ac.id

Electronic properties: such as atomic charges and dipole moments. nih.gov

Steric properties: such as molecular weight and volume. ulm.ac.id

Topological indices: which describe the connectivity of the molecule. nih.gov

Once a robust QSAR model is established and validated, it can be used to predict the activity of newly designed phenoxyalkanoic acid derivatives before they are synthesized. plos.org This predictive capability helps in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. ulm.ac.id The development of a QSAR model typically involves selecting a training set of compounds, choosing relevant descriptors, building the mathematical model (often using techniques like multiple linear regression or machine learning algorithms), and validating the model's predictive power using an external test set of compounds. ulm.ac.idplos.org

Advanced Computational Methods: Molecular Dynamics and Free Energy Calculations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into the flexibility of both the ligand and the protein and the stability of their interactions. nih.gov This can reveal important conformational changes that occur upon ligand binding. nih.gov

Free energy calculations are an even more rigorous computational method used to predict the binding affinity of a ligand to a protein. ed.ac.uk These calculations, often performed in conjunction with MD simulations, can provide more accurate predictions of binding free energies than docking scores alone. nih.gov Methods like Free Energy Perturbation (FEP) can be used to calculate the relative binding free energy between two similar ligands, which can be extremely valuable in lead optimization. escholarship.org Although computationally intensive, these advanced methods provide a deeper understanding of the thermodynamics of ligand binding and are becoming increasingly important in drug discovery. ed.ac.uknih.gov

Metabolic Pathways and Biotransformation Studies of 5 2 Methylphenoxy Pentanoic Acid and Its Analogs

Mitochondrial Biotransformation of ω-(Phenoxy)alkanoic Acids

Mitochondria are central to cellular energy metabolism and are also a key site for the biotransformation of certain xenobiotics. nih.gov Studies have explored the hypothesis that the mitochondrial β-oxidation pathway can be utilized to process ω-(phenoxy)alkanoic acids. nih.govnih.gov This process is of particular interest as a potential prodrug strategy to deliver antioxidant phenolic compounds to the mitochondria, which are vulnerable to oxidative stress. nih.gov

Research has demonstrated that 5-(phenoxy)pentanoic acids and their methyl-substituted analogs undergo biotransformation within isolated rat liver mitochondria to yield phenolic products. nih.gov However, the rate of this transformation is significantly influenced by the substitution pattern on the phenoxy ring. nih.govnih.gov

Elucidation of Beta-Oxidation Cycles Leading to Phenolic Metabolites

Beta-oxidation (β-oxidation) is a catabolic process that breaks down fatty acid molecules in the mitochondria to produce acetyl-CoA. wikipedia.orgjackwestin.com This multi-step process sequentially shortens the fatty acid chain by two carbon atoms in each cycle. jackwestin.comebi.ac.uk The pathway involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage. jackwestin.com

In the context of ω-(phenoxy)alkanoic acids, the mitochondrial β-oxidation machinery recognizes these xenobiotic compounds as substrates. nih.gov For 5-(2-methylphenoxy)pentanoic acid, the pentanoic acid side chain undergoes cycles of β-oxidation. This process effectively shortens the alkanoic acid chain, ultimately leading to the cleavage of the ether bond and the release of the corresponding phenolic metabolite, 2-methylphenol. The rate of this biotransformation, however, is observed to decrease with methyl-group substitution on the phenoxy moiety. nih.govnih.gov This suggests that steric hindrance from the methyl group may impact the efficiency of the enzymatic reactions. nih.gov

The general steps of β-oxidation are as follows:

Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond. wikipedia.org

Hydration by enoyl-CoA hydratase. wikipedia.org

Oxidation by 3-hydroxyacyl-CoA dehydrogenase. wikipedia.org

Thiolysis by β-ketothiolase, which cleaves the molecule and releases acetyl-CoA. nih.gov

This cycle repeats until the alkyl chain is fully metabolized, leading to the liberation of the phenolic component. ebi.ac.uk

Characterization of Acylcarnitine Ester Formation

For fatty acids and related compounds to enter the mitochondrial matrix where β-oxidation occurs, they must first be activated to their coenzyme A (CoA) thioesters. nih.gov Subsequently, the acyl group is transferred to carnitine to form an acylcarnitine ester, a crucial step for transport across the inner mitochondrial membrane. nih.gov

The formation of acylcarnitine esters is essential for the metabolism of long-chain fatty acids and is also implicated in the mitochondrial processing of xenobiotic carboxylic acids like ω-(phenoxy)alkanoic acids. nih.govnih.gov The accumulation of unusual acyl-CoA species from xenobiotics can lead to the sequestration of cellular carnitine pools as the corresponding acylcarnitines. nih.gov The characterization of these acylcarnitine esters provides insight into the metabolic flux of these compounds through the β-oxidation pathway. nih.gov

Phase I Metabolic Transformations (e.g., Hydroxylation and Carboxylation)

Phase I metabolism encompasses reactions that introduce or expose polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, into a xenobiotic molecule. drughunter.comlongdom.org These reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, generally increase the water solubility of the compound, preparing it for subsequent Phase II conjugation and excretion. longdom.orgnih.gov

For aromatic compounds like this compound, aromatic hydroxylation is a common Phase I transformation. drughunter.com This would involve the addition of a hydroxyl group to the phenyl ring. Another potential Phase I reaction is the hydroxylation of the methyl group, which can be further oxidized to a carboxylic acid. nih.gov The introduction of these polar moieties significantly alters the physicochemical properties of the parent compound. nih.gov

Phase II Conjugation Pathways (e.g., Glucuronidation)

Following Phase I metabolism, the modified xenobiotics often undergo Phase II conjugation reactions. reactome.orgedx.org These pathways involve the attachment of endogenous polar molecules to the functional groups introduced during Phase I, further increasing water solubility and facilitating elimination. drughunter.com

Glucuronidation is a major Phase II pathway for compounds containing hydroxyl, carboxyl, or other suitable functional groups. edx.orguomus.edu.iq In this reaction, glucuronic acid is transferred from the activated coenzyme uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the substrate, a reaction catalyzed by UDP-glucuronyltransferases (UGTs). drughunter.comuomus.edu.iq The resulting glucuronide conjugate is significantly more polar and readily excreted in urine or bile. uomus.edu.iq For metabolites of this compound that possess hydroxyl or carboxyl groups, glucuronidation is a highly probable metabolic fate. nih.govedx.org

Other Phase II conjugation reactions include sulfation, acetylation, methylation, and glutathione (B108866) conjugation. drughunter.comslideshare.net

Identification of Key Enzymes Involved in Phenoxyalkanoic Acid Metabolism

The metabolism of phenoxyalkanoic acids is orchestrated by a variety of enzymes.

Acyl-CoA Synthetases and Carnitine Palmitoyltransferases: These enzymes are crucial for the initial activation and transport of the alkanoic acid into the mitochondria for β-oxidation.

Mitochondrial β-Oxidation Enzymes: This includes acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, which collectively carry out the shortening of the alkanoic acid chain. nih.gov

Cytochrome P450 (CYP) Superfamily: These enzymes, primarily located in the liver, are the main drivers of Phase I oxidative metabolism, including hydroxylation and carboxylation of the aromatic ring and alkyl substituents. longdom.org

UDP-Glucuronyltransferases (UGTs): These are the key enzymes in Phase II glucuronidation, responsible for conjugating glucuronic acid to the metabolites generated in Phase I. drughunter.com

Other Transferases: Depending on the specific metabolites formed, other transferases such as sulfotransferases (SULTs) or methyltransferases may also be involved. uomus.edu.iqbiomedres.us

The specific isoforms of these enzymes involved in the metabolism of this compound would require detailed experimental investigation.

Advanced Derivatives and Analogs of 5 2 Methylphenoxy Pentanoic Acid in Contemporary Research

Structural Diversity of Synthesized Substituted Phenoxypentanoic Acid Derivatives

The synthesis of phenoxyalkanoic acid derivatives has been a subject of considerable research, leading to a wide array of structurally varied compounds. researchgate.netnih.gov The diversity is primarily achieved through modifications at two key positions: substitution on the aromatic phenyl ring and alterations to the alkanoic acid side chain.

Research has demonstrated the synthesis of phenoxyalkanoic acids with varying chain lengths, including ethanoic, propanoic, and butanoic acid derivatives. researchgate.net Further structural diversification is achieved by introducing various substituents onto the phenyl ring. For instance, bacterial degradation studies have been conducted on phenoxyalkanoic acids featuring chloro and methyl substitutions on the phenyl group, such as (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (+/-)-2-(4-chloro-2-methylphenoxy)propionic acid (mecoprop). nih.gov

Synthetic chemistry has enabled the creation of a broad spectrum of derivatives. Methodologies have been developed for synthesizing 2-heteroaryl 2-substituted phenylketone derivatives, which share some structural similarities with phenoxyalkanoic acids and exhibit antiplatelet activity. nih.gov Structure-activity relationship studies on these compounds indicated that an o-hydroxyl substitution on the phenyl ring could enhance inhibitory activity. nih.gov Additionally, multi-step synthetic routes have been established for preparing novel phenylacetic acid derivatives with multiple phenyl substitutions, showcasing the potential for creating highly complex aromatic structures. mdpi.com The synthesis of various substituted pyrimidines and pyridylacetic acid derivatives further illustrates the chemical tractability and adaptability of related acid scaffolds. nih.govwhiterose.ac.uk

The following table summarizes the types of structural modifications reported in the literature for phenoxyalkanoic acids and related structures.

Scaffold Component Type of Modification Examples of Substituents/Variations Reference
Alkanoic Acid ChainChain Length VariationEthanoic, Propanoic, Butanoic acids researchgate.net
Phenyl RingPosition and Type of Substituent2-methyl, 4-chloro, 2,4-dichloro, o-hydroxyl nih.govnih.gov
Phenyl RingMultiple Substitutions3,4,5-triphenyl mdpi.com
Core StructureHeteroaromatic Integration2-thienyl ketones, Pyridylacetic acids nih.govwhiterose.ac.uk

These examples underscore the extensive structural diversity that can be achieved, providing a rich pool of compounds for various research applications. The ability to systematically alter the molecular framework is crucial for fine-tuning the properties of these derivatives.

Development of Prodrug Strategies Based on Pentanoic Acid Scaffolds

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of pharmacologically active compounds. digitellinc.comcentralasianstudies.org Prodrugs are inactive precursors that are converted into the active parent drug within the body through chemical or enzymatic processes. youtube.comyoutube.com This approach can enhance properties such as solubility, chemical stability, membrane permeability, and bioavailability, as well as reduce toxicity and enable site-specific drug delivery. youtube.comyoutube.comnih.gov

For parent drugs containing a carboxylic acid functional group, like the pentanoic acid moiety in 5-(2-methylphenoxy)pentanoic acid, a common and effective prodrug strategy is the formation of esters. youtube.com Esterification masks the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This modification can significantly improve its ability to cross biological membranes, such as the intestinal wall, leading to enhanced oral absorption. youtube.com

A particularly successful approach involves creating amino acid ester prodrugs. nih.govmdpi.com By linking an amino acid to the carboxylic acid via an ester bond, the resulting prodrug can leverage amino acid transporters in the body for improved absorption. mdpi.com The choice of the amino acid is critical, as the length and stereochemistry of its side chain can influence the efficiency of transport and the rate of enzymatic cleavage back to the active drug. mdpi.com For instance, studies on floxuridine (B1672851) prodrugs showed that an L-isoleucyl ester was transported more efficiently than derivatives with other amino acid side chains. mdpi.com After absorption, ubiquitous esterase enzymes in the blood and tissues hydrolyze the ester bond, releasing the active carboxylic acid drug. nih.gov

Another strategy is the "tripartate prodrug" approach, where the drug is connected to a lipophilic carrier through a linker, often forming a double ester. youtube.com This can be particularly useful if a simple ester prodrug is too stable to release the active drug efficiently. youtube.com

The table below outlines common prodrug strategies applicable to the pentanoic acid scaffold.

Prodrug Strategy Promoiety Rationale Activation Mechanism Reference
Carrier-Linked Prodrug (Ester)Simple AlcoholsMasks polarity, increases lipophilicity to enhance membrane permeability.Enzymatic hydrolysis by esterases. youtube.com
Carrier-Linked Prodrug (Amino Acid Ester)L-Amino Acids (e.g., Valine, Isoleucine)Utilizes amino acid transporters for improved absorption.Enzymatic hydrolysis by esterases. nih.govmdpi.comnih.gov
Tripartate ProdrugLinker + Lipophilic CarrierModulates stability and release kinetics for optimal drug exposure.Sequential enzymatic hydrolysis. youtube.com

These strategies highlight the versatility of the pentanoic acid functional group as a handle for chemical modification to optimize drug delivery and efficacy.

Exploration of Hybrid and Bioconjugated Molecules

Building upon the principles of chemical modification, researchers have explored the creation of hybrid and bioconjugated molecules where a pentanoic acid scaffold is linked to other chemical or biological entities. This approach aims to create novel molecules with combined or synergistic properties, or to achieve targeted delivery.

One strategy is the development of "mutual prodrugs," where two distinct, synergistically acting drugs are covalently linked. youtube.com The resulting single hybrid molecule is designed to be cleaved in vivo, releasing both active agents at the same site of action and at the same time. youtube.com For example, a mutual prodrug of the antibiotic ampicillin (B1664943) and the β-lactamase inhibitor sulbactam (B1307) has been developed to ensure they are delivered in a fixed 1:1 ratio to combat resistant bacteria. youtube.com A molecule like this compound could potentially be conjugated to another therapeutic agent, such as an antimicrobial or anti-inflammatory compound, to create a mutual prodrug with a dual mechanism of action.

Another area of exploration is the conjugation of pentanoic acid derivatives to amino acids and peptides. nih.gov Research involving 5-bromovaleric acid, a pentanoic acid derivative, has shown that it can be coupled to amino acid methyl esters, as well as di-, tri-, and tetrapeptides. nih.gov While in that specific study the peptide conjugates showed reduced antimicrobial activity compared to the parent acid, the work demonstrates the chemical feasibility of creating such bioconjugates. nih.gov Peptide conjugation can be used to improve transport, alter solubility, or target specific tissues.

A more advanced bioconjugation strategy involves linking small molecules to large biologics, such as antibodies, to create antibody-drug conjugates (ADCs). rsc.org ADCs are a powerful class of therapeutics designed for targeted delivery, particularly in oncology. An antibody that specifically recognizes a protein on the surface of a target cell (e.g., a cancer cell) is linked to a potent cytotoxic drug. This approach allows for the selective delivery of the drug to the target cells, minimizing exposure and toxicity to healthy tissues. rsc.org The pentanoic acid moiety could serve as a potential attachment point or part of a linker system used to connect a cytotoxic payload to an antibody.

These approaches transform the pentanoic acid scaffold from a simple monofunctional molecule into a versatile building block for constructing complex, multifunctional therapeutic agents.

Biomass-Based Approaches for Related Pentanoic Acid Derivatives

The increasing demand for sustainable chemical production has driven research into biomass-based manufacturing routes for valuable platform chemicals and their derivatives. frontiersin.org Lignocellulosic biomass, which includes agricultural residues and wood, is an abundant and renewable resource for producing compounds like pentanoic acid. nih.govnih.gov A key intermediate in this process is levulinic acid (LA), also known as 4-oxopentanoic acid, which the U.S. Department of Energy has identified as one of the top 12 most promising bio-based platform chemicals. nih.gov

The conversion of biomass to pentanoic acid derivatives typically follows a multi-step pathway:

Biomass to Levulinic Acid (LA): Lignocellulosic biomass is first treated, often with acid catalysis at elevated temperatures, to hydrolyze its cellulose (B213188) and hemicellulose components into sugars. nih.gov These sugars are then dehydrated to form intermediates like 5-hydroxymethylfurfural (B1680220) (5-HMF), which is subsequently rehydrated to yield levulinic acid and formic acid. google.com

LA to γ-Valerolactone (GVL): Levulinic acid is hydrogenated to form γ-valerolactone (GVL), a stable and versatile intermediate. researchgate.net

GVL to Pentanoic Acid (PA): GVL undergoes a ring-opening reaction followed by hydrogenation to produce pentanoic acid. researchgate.net This step can be achieved using a bifunctional catalyst, for example, platinum supported on an acidic zeolite. The platinum facilitates the hydrogenation, while the acid sites on the zeolite promote the ring-opening of GVL to form intermediate pentenoic acids, which are then hydrogenated to pentanoic acid. researchgate.net Formic acid, co-produced during LA synthesis, can be used as a sustainable source of hydrogen for this reduction step. researchgate.net

Researchers have also explored the direct biological production of levulinic acid using engineered microorganisms like Saccharomyces cerevisiae or mixed microbial cultures, which could provide a more environmentally benign route compared to thermochemical methods. frontiersin.orgnih.gov Once obtained, bio-based pentanoic acid can be used as a precursor for various derivatives, including esters and other functionalized molecules, providing a sustainable alternative to petroleum-based synthesis. researchgate.net

The key stages in the biomass-to-pentanoic acid pathway are summarized below.

Stage Starting Material Key Intermediate(s) Product Reference
1Lignocellulosic BiomassC6/C5 Sugars, 5-HMFLevulinic Acid (LA) nih.govgoogle.com
2Levulinic Acid (LA)-γ-Valerolactone (GVL) researchgate.net
3γ-Valerolactone (GVL)Pentenoic Acids (PEAs)Pentanoic Acid (PA) researchgate.net

This biomass-based approach represents a significant step towards a circular bio-economy, where renewable resources are used to produce valuable chemicals like pentanoic acid and its derivatives.

Academic Patent Landscape and Future Research Directions

Analysis of Patent Applications for Phenoxyalkanoic Acid Derivatives in Academic and Industrial Research

The patenting of phenoxyalkanoic acid derivatives has a long history, initially driven by their successful application as herbicides. google.com Analysis of patent applications shows a consistent interest from both academic institutions and industrial corporations in expanding the utility of this chemical scaffold. While early patents predominantly focused on herbicidal compositions, more recent filings indicate a diversification into medicinal chemistry and materials science. google.comgoogle.com

Industrial research, historically led by agrochemical giants, has concentrated on developing derivatives with improved efficacy, lower environmental persistence, and enhanced crop selectivity. googleapis.com Academic research, in parallel, often explores more fundamental aspects, including novel biological mechanisms and the synthesis of structurally complex analogs to probe biological systems. nih.gov The patent literature serves as a crucial bridge between these two sectors, with industrial patents frequently citing academic discoveries and academic institutions patenting foundational technologies that can be licensed for commercial development. google.comnih.gov

The synthesis of phenoxyalkanoic acids traditionally involves the Williamson ether synthesis, reacting a phenolate (B1203915) with a haloalkanoic acid. google.com While robust, this method can have limitations, particularly for complex or sterically hindered reactants. Recent patent literature highlights several innovative approaches to overcome these challenges.

Key developments in synthetic processes found in patent literature include:

Improved Catalysis: Copper-catalyzed Ullmann-type couplings have been refined to allow for the synthesis of complex diaryl ethers under milder conditions, facilitating the rapid creation of diverse analog libraries. mdpi.comnih.gov

Novel Starting Materials: Patents describe the use of alternative starting materials, such as 2-iodo-3-(trifluoromethyl)benzoic acid, to access previously difficult-to-synthesize derivatives. mdpi.com

Stereoselective Synthesis: For biologically active compounds where chirality is crucial, patents disclose methods for preparing specific, optically active isomers, which can significantly enhance efficacy and reduce off-target effects. google.com

Process Optimization: In an industrial context, patents often focus on optimizing reaction conditions to improve yield, reduce by-products, and lower costs, for example, by using different solvents or bases. google.com

Table 1: Patented Synthetic Innovations for Phenoxyalkanoic Acid Derivatives

Innovation Type Description Significance Representative Patent Examples
Catalysis Use of improved copper-based catalysts for Ullmann-type ether synthesis.Enables synthesis of complex analogs under milder conditions, increasing library diversity. mdpi.com, nih.gov
Starting Materials Employment of novel functionalized benzoic acids or phenols.Provides access to new chemical space and derivatives with unique substitution patterns. mdpi.com
Stereoselectivity Processes for preparing optically active single isomers.Increases biological potency and reduces potential for side effects from inactive isomers. google.com
Process Chemistry Optimization of solvents, reagents, and reaction conditions for large-scale synthesis.Improves manufacturing efficiency, reduces waste, and lowers production costs. google.com

Trends in Patenting Biologically Active Phenoxyalkanoic Acid Compounds

While the herbicidal activity of phenoxyalkanoic acids is well-established, patenting trends show a significant expansion into new biological applications. nih.gov Researchers are modifying the core phenoxyalkanoic acid structure to target a variety of biological processes, leading to patents for compounds with potential therapeutic uses.

Emerging trends in the patenting of these compounds include:

Anticancer Agents: Derivatives are being designed and patented as inhibitors of specific enzymes involved in cancer progression, such as topoisomerases. nih.gov

Anti-inflammatory and Analgesic Agents: Modifications to the phenylalkanoic acid structure have yielded compounds with potent anti-inflammatory and analgesic properties. google.com

Antimicrobial and Antiviral Agents: The scaffold is being explored for the development of new agents to combat infectious diseases, including malaria and various bacterial and viral pathogens. nih.govmdpi.com

Metabolic Disease Modulators: Some patents claim utility for phenoxyalkanoic acid derivatives in the context of metabolic disorders, although this is a less mature area of research.

This diversification highlights the versatility of the phenoxyalkanoic acid scaffold and the ongoing effort to leverage its favorable physicochemical properties for new therapeutic applications. nih.govresearchgate.net

Identification of Emerging Biological Targets for Phenoxyalkanoic Acids

Beyond their classical role as auxin mimics in plants, research is uncovering a range of new molecular targets for phenoxyalkanoic acid derivatives in various organisms, including humans. This is a critical step for repositioning these compounds for new therapeutic or biotechnological applications.

Recent studies have identified several promising new targets:

Enzymes in Pathogen-Specific Pathways: In the search for new herbicides and antifungals, enzymes that are essential for weeds or fungi but absent in crops or humans are highly sought after. mdpi.com Dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS) in the folate biosynthesis pathway are examples of such targets being actively investigated. mdpi.comnih.gov

Protein Kinases: The phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are lipid kinases that have emerged as therapeutic targets for cancer and immunological disorders. researchgate.net Rational design efforts have led to the development of phenoxy-based compounds that can inhibit these kinases.

Topoisomerases: As noted in patent literature, certain derivatives have been rationally designed to inhibit topoisomerase I and II, essential enzymes for DNA replication, making them potential anticancer agents. nih.gov

Fatty Acid Synthesis Enzymes: Fatty acid thioesterases (FATs) have been identified as a novel target site for some older herbicides, prompting new research into phenoxyalkanoic acid derivatives that might inhibit this or other enzymes in fatty acid metabolism. nih.gov

Table 2: Emerging Biological Targets for Phenoxyalkanoic Acid Derivatives

Target Class Specific Target Example Potential Application Significance
Metabolic Enzymes Dihydrofolate Reductase (DHFR)Herbicides, AntimalarialsEssential for nucleotide synthesis in plants and pathogens; provides selectivity. mdpi.comnih.gov
Lipid Kinases Phosphatidylinositol 5-phosphate 4-kinase (PI5P4K)Cancer, ImmunologyKey regulators of cell signaling pathways implicated in disease. researchgate.net
DNA Maintenance Topoisomerase I and IICancerCrucial for cell division, making them validated targets for chemotherapy. nih.gov
Fatty Acid Metabolism Fatty Acid Thioesterases (FATs)HerbicidesInhibition disrupts essential lipid production in plants. nih.gov

Development of Innovative Methodologies for Investigating Compound Functionality

Understanding how a compound works requires a sophisticated methodological toolkit. The investigation of phenoxyalkanoic acids is benefiting from significant advances in analytical and screening technologies, allowing for more rapid and detailed elucidation of their mechanisms of action.

Key innovative methodologies include:

High-Throughput Screening (HTS): HTS platforms are essential for testing large libraries of phenoxyalkanoic acid analogs against biological targets. nih.gov Modern HTS combines automated liquid handling with advanced detection methods like fluorescence polarization, time-resolved fluorescence, and luminescence to quickly identify "hit" compounds. uthscsa.edubmglabtech.com These methods are being adapted for various targets, including ion channels and enzymes. bmglabtech.com

High-Content Imaging (HCI): The PerkinElmer Operetta system is an example of HCI technology that allows for automated, microscopic imaging of cells treated with compounds. uthscsa.edu This provides rich, multi-parameter data on cellular morphology, protein localization, and other phenotypic changes, offering deeper insights than simple activity assays.

Label-Free Detection Systems: Technologies like Surface Plasmon Resonance (SPR) and Grating-Coupled Interferometry (GCI) allow for the real-time measurement of binding kinetics between a compound and its target protein without requiring fluorescent labels. uthscsa.edu This provides detailed information on binding affinity (KD), and association/dissociation rates.

Advanced Analytical Chemistry: The analysis of phenoxyalkanoic acids in environmental and biological samples has been enhanced by new pretreatment techniques and the coupling of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS). nih.govnih.gov These methods provide high sensitivity and selectivity for residue analysis and metabolism studies. nih.gov

Target Identification Strategies: For compounds where the target is unknown, methods like chemical proteomics and activity-based protein profiling (ABPP) are being employed. bohrium.com These techniques use chemical probes derived from the bioactive compound to isolate and identify its binding partners within the cell.

Strategic Directions for Rational Analog Design in Medicinal Chemistry

The future development of phenoxyalkanoic acids in medicinal chemistry relies on rational design strategies to optimize potency, selectivity, and pharmacokinetic properties. This involves moving beyond trial-and-error synthesis to a more knowledge-based approach.

Key strategic directions include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how structural modifications affect biological activity is fundamental. nih.govresearchgate.net By preparing series of related compounds and testing their activity, researchers can build models that guide the design of more potent molecules. mdpi.comnih.gov For example, studies have shown that the type and position of substituents on the phenoxy ring are critical for activity. mdpi.comnih.gov

Computational Modeling and Docking: In silico techniques are increasingly used to predict how a designed analog will bind to its target protein. rsc.org Molecular docking can help prioritize which compounds to synthesize, saving time and resources. This approach has been successfully used to design inhibitors for targets like topoisomerases and kinases. nih.govresearchgate.netrsc.org

Bioisosteric Replacement and Scaffold Hopping: This strategy involves replacing parts of a molecule with structurally different fragments that retain similar biological activity. This can be used to improve properties like solubility or metabolic stability, or to discover novel intellectual property. nih.govnih.gov For instance, replacing a benzene (B151609) ring with a pyridine (B92270) (a bioisostere) can significantly alter a compound's properties while potentially retaining its core activity. nih.gov

Multisubstrate Analog Inhibitors: For enzymatic targets that bind multiple substrates, a powerful strategy is to design a single molecule that mimics two or more of the natural substrates, linking them together. nih.gov This can result in inhibitors with very high affinity and specificity.

Polypharmacology: Instead of designing a highly selective drug for one target, a newer approach is to rationally design compounds that modulate multiple targets involved in a disease network. rsc.org This can lead to greater efficacy and a lower likelihood of developing resistance.

By integrating these advanced design strategies, the medicinal chemistry community can continue to unlock the potential of the phenoxyalkanoic acid scaffold to create novel and effective therapeutic agents. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(2-Methylphenoxy)pentanoic acid, and what key reaction conditions must be controlled?

  • Methodology : Synthesis typically involves alkylation of phenolic precursors (e.g., salicylaldehyde derivatives) with bromopentanoate esters, followed by saponification to yield the carboxylic acid. For example, ethyl 5-bromopentanoate can react with 2-methylphenol under alkaline conditions, with subsequent hydrolysis using NaOH or HCl . Key conditions include temperature control (60–80°C for alkylation), inert atmosphere (N₂ to prevent oxidation), and pH adjustment during saponification . Purification via recrystallization or column chromatography is critical to isolate the product.

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the methylphenoxy and pentanoic acid moieties. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Elemental analysis ensures stoichiometric purity, while HPLC or GC-MS assesses chemical purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like carboxylic acid C=O stretching (~1700 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE, including nitrile gloves, chemical goggles, and lab coats. Ensure mechanical ventilation to limit vapor exposure. Store at 10–25°C in airtight containers away from strong oxidizers (e.g., peroxides). In case of skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes .

Q. What are the documented incompatibilities and storage requirements for this compound?

  • Methodology : The compound is incompatible with strong oxidizing agents (e.g., HNO₃), which may induce exothermic decomposition. Store in a cool, dry, well-ventilated area, preferably under nitrogen to prevent moisture absorption or oxidative degradation .

Advanced Research Questions

Q. How do computational chemistry methods contribute to understanding the reaction mechanisms involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., M05-2X/6-311+G(d,p) level) predict transition states and thermodynamic feasibility of reactions. For example, TDDFT can model UV-Vis spectra of transient intermediates (e.g., dimer radicals formed during oxidation), aligning with experimental λmax values . Molecular docking studies further elucidate interactions with biological targets like enzymes .

Q. What strategies are effective in resolving contradictions between reported thermodynamic stability data for this compound derivatives?

  • Methodology : Conduct controlled stability studies under varying conditions (pH, temperature, light). Use differential scanning calorimetry (DSC) to measure decomposition enthalpies and compare degradation products via LC-MS. Cross-validate findings with computational models (e.g., QSPR) to identify structural determinants of stability .

Q. How does the substitution pattern on the phenoxy group influence the biological activity of this compound analogs?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, radical scavenging). For example, benzylselanyl analogs show enhanced antioxidant capacity due to substituent-driven redox tuning . SAR studies correlate logP values (HPLC-derived) with membrane permeability .

Q. What experimental approaches can elucidate the antioxidant mechanisms of this compound derivatives?

  • Methodology : Pulse radiolysis quantifies radical scavenging kinetics (e.g., •OH, ROO•). Electron Spin Resonance (ESR) detects stable radical adducts. Compare IC₅₀ values against standards (e.g., Trolox) in DPPH/ABTS assays. Computational analysis of bond dissociation energies (BDEs) identifies critical H-atom donors .

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